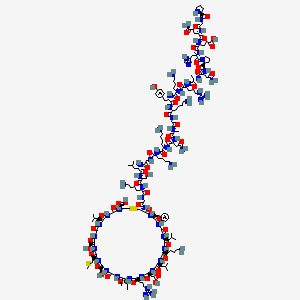
trans-Trismethoxy resveratrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Trismethoxy Resveratrol: is a naturally occurring organic compound found in plants such as Pterobolium hexapetallum and Virola cuspidata . It is a methyl analog of resveratrol, derived by the addition of three methyl esters. This modification enhances its stability and bioavailability compared to resveratrol . This compound exhibits various biological properties, including protection against oxidative stress-induced DNA damage, anti-inflammatory effects, and anti-cancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : trans-Trismethoxy Resveratrol can be synthesized from resveratrol by converting the three active hydroxy groups into methyl esters . This process involves methylation reactions under specific conditions to achieve the desired product. The synthetic route typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: : Industrial production of this compound involves large-scale methylation of resveratrol using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : trans-Trismethoxy Resveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of trans-Trismethoxy Resveratrol involves several molecular targets and pathways . It inhibits cancer cell growth by downregulating stearoyl-CoA desaturase genes, leading to a decrease in the desaturation index of fatty acids . Additionally, it exerts anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB signaling pathways . The compound also protects against oxidative stress-induced DNA damage by scavenging reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: The parent compound of trans-Trismethoxy Resveratrol, known for its antioxidant and anti-inflammatory properties.
3,4’,5-Trimethoxy-trans-stilbene: Another methoxy derivative of resveratrol with anti-inflammatory effects.
3,3’,4,5’-Tetramethoxy-trans-stilbene: A derivative that suppresses inflammation through inactivation of MAPK and NF-κB pathways.
Uniqueness: : trans-Trismethoxy Resveratrol is unique due to its enhanced stability and bioavailability compared to resveratrol . The addition of three methyl esters increases its resistance to metabolic degradation, allowing it to exhibit stronger biological effects .
Propriétés
Formule moléculaire |
C17H18O6 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol |
InChI |
InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+ |
Clé InChI |
YVJOQDFSMTXJCV-RMKNXTFCSA-N |
SMILES isomérique |
COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O |
SMILES canonique |
COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5S)-6-[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10775447.png)


![[(1S,3S,4S,7S,10S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775460.png)
![sodium;(6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10775466.png)

![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine](/img/structure/B10775474.png)

![sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B10775480.png)
![propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B10775502.png)

![[(1S,2S,3S,4S,5R,6S,8S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10775516.png)

![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)
